(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride
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Overview
Description
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride is a chemical compound with the molecular formula C17H17ClN2S and a molecular weight of 316.85 g/mol . This compound is known for its biological activity, particularly its ability to inhibit MDMX expression in breast cancer cells through the activation of p53, leading to apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride involves the reaction of 10-methyl-9-anthracenylamine with methyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or DMSO, with the product being isolated and purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioic acid methyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its ability to inhibit MDMX expression and activate p53, leading to apoptosis in cancer cells.
Medicine: Investigated for its potential as an antitumor agent, particularly in breast cancer research.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride involves the activation of p53-dependent transcription. This compound increases the levels of endogenous p53 in tumor cells and protects p53 from Mdm2-mediated degradation. By inhibiting MDMX expression, the compound promotes apoptosis in cancer cells, displaying some selectivity for tumor cells over normal cells .
Comparison with Similar Compounds
Similar Compounds
NSC 146109 hydrochloride: Another small molecule p53 activator that targets MDMX and has potential research applications in breast cancer.
XI-011: A related compound with similar biological activity and mechanism of action.
Uniqueness
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride is unique due to its specific structure and ability to selectively activate p53-dependent transcription in tumor cells. This selectivity makes it a valuable compound for cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C17H17ClN2S |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
methyl N'-(10-methylanthracen-9-yl)carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C17H16N2S.ClH/c1-11-12-7-3-5-9-14(12)16(19-17(18)20-2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3,(H2,18,19);1H |
InChI Key |
PRRZXPDPXRRGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)N=C(N)SC.Cl |
Origin of Product |
United States |
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